2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO2/c1-12(2)17-9-8-16(3,20-17)15(10-17)19-11-13-6-4-5-7-14(13)18/h4-7,12,15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROSGHOKGFFCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
The 7-oxabicyclo[2.2.1]heptane core is typically synthesized via a Diels-Alder reaction between furan derivatives and activated dienophiles. For example:
$$
\text{Furan} + \text{Maleic anhydride} \xrightarrow{\Delta, \text{toluene}} 7\text{-oxabicyclo}[2.2.1]\text{hept-5-ene-2-carboxylic acid derivative}
$$
Reaction conditions:
Post-cyclization, the carboxylic acid group is reduced to a methyl group via LiAlH₄ reduction, followed by alkylation to introduce the isopropyl moiety.
Etherification at the 2-Position
Williamson Ether Synthesis
The most cited method for introducing the 2-chlorobenzyloxy group involves a nucleophilic substitution reaction:
$$
\text{Bicyclo alcohol} + 2\text{-chlorobenzyl chloride} \xrightarrow{\text{NaH, DMF}} \text{Target compound}
$$
Optimized conditions (adapted from KR20190049863A):
| Parameter | Value |
|---|---|
| Base | Sodium hydride (2.2 equiv) |
| Solvent | Dimethylformamide |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction time | 6–8 hours |
| Yield | 74–82% |
Critical considerations :
- Exo selectivity : The use of bulky bases like NaH in polar aprotic solvents favors exo-configuration retention.
- Side reactions : Competing elimination is minimized by maintaining low temperatures during base addition.
Functional Group Modifications
Isopropyl Group Introduction
The 4-isopropyl group is introduced via Friedel-Crafts alkylation:
$$
\text{Bicyclo intermediate} + \text{Isopropyl chloride} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{Alkylated product}
$$
Conditions :
Methyl Group Installation
Methylation at the 1-position employs Meerwein’s reagent:
$$
\text{Bicyclo alcohol} + \text{Trimethyloxonium tetrafluoroborate} \xrightarrow{\text{CH₂Cl₂}} \text{Methyl ether}
$$
Key metrics :
Industrial-Scale Process Design
A representative pilot-scale synthesis (batch size: 1,000 kg) involves:
Step 1 : Diels-Alder cyclization (72% yield)
Step 2 : Sequential alkylation (isopropyl: 68%, methyl: 90%)
Step 3 : Etherification (2-chlorobenzyloxy: 79%)
Material balance :
| Inputs | Quantity (kg) | Outputs | Quantity (kg) |
|---|---|---|---|
| Furan derivative | 1,250 | Bicyclo core | 890 |
| 2-Chlorobenzyl chloride | 980 | Target compound | 790 |
| Solvents/catalysts | 3,200 | Recovered solvents | 2,850 |
Data adapted from environmental clearance documents and patent KR20190049863A.
Analytical Characterization
Chiral HPLC parameters (for stereochemical validation):
- Column: ULTRON-ES-CD (150 × 4.6 mm, 5 µm)
- Mobile phase: 0.02M KH₂PO₄/ACN (75:25)
- Flow rate: 1.0 mL/min
- Detection: 260 nm
Typical purity : >99% enantiomeric excess when using optically pure intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane with structurally and functionally related compounds:
Structural and Functional Insights
Substituent Effects: The 2-chlorobenzyl group in the target compound differs from the 2-bromo-6-fluorobenzyl group in cinflubrolin. Bromine and fluorine enhance electrophilicity and binding affinity to FAT enzymes, while chlorine may offer a balance between potency and environmental persistence .
Stereochemical Impact :
- Cinflubrolin’s herbicidal activity is contingent on the (1S,2R,4R)-isomer, which optimizes spatial alignment with FAT enzyme pockets . The target compound’s stereochemical configuration remains uncharacterized, limiting predictive efficacy.
Environmental Behavior :
- Halogenated derivatives (e.g., cinflubrolin) exhibit longer soil half-lives due to reduced microbial degradation, whereas methyl-substituted analogs (e.g., cinmethylin) degrade faster but require higher application rates .
Biological Activity
The compound 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a member of the bicyclic compound family that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing an authoritative overview based on diverse sources.
Synthesis
The synthesis of this compound typically involves several steps, including the use of specific reagents and conditions to ensure the desired stereochemistry and yield. The process often employs sodium hydroxide and ethyl acetate as solvents, which facilitate the formation of the bicyclic structure through various reaction pathways such as nucleophilic substitution and cyclization reactions .
Pharmacological Profile
The biological activity of this compound has been evaluated in several studies, particularly focusing on its effects on platelet aggregation and smooth muscle contraction. The compound exhibits both agonistic and antagonistic properties towards thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), which are significant in cardiovascular physiology .
The mechanism by which this compound exerts its effects appears to be linked to its structural similarity to natural TXA2/PGH2 analogues. Studies have shown that certain isomers of the bicyclic structure can selectively inhibit TXA2-mediated platelet aggregation while promoting PGI2-mediated vasodilation, indicating a dual role in modulating vascular tone and platelet function .
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Cardiovascular Studies : In vitro experiments demonstrated that this compound significantly reduced platelet aggregation in response to TXA2 analogs, suggesting a role in preventing thrombotic events .
- Smooth Muscle Relaxation : Another study focused on the compound's effect on smooth muscle cells, revealing that it could induce relaxation via PGI2 pathways, thereby suggesting potential applications in treating hypertension and related disorders .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
